Comparative Lipophilicity (LogP): Enhanced Partitioning vs. Unsubstituted and Fluoro Analogs
The 4-chlorophenyl substitution on 16691-46-6 results in a calculated LogP of 1.787, significantly higher than that of the unsubstituted phenyl analog (N3-phenyl-1H-1,2,4-triazole-3,5-diamine) and the 4-fluorophenyl analog [1]. This quantitative difference in lipophilicity is a critical factor in selecting a building block for medicinal chemistry campaigns where target LogD or membrane permeability is a key design parameter [2].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 1.787 |
| Comparator Or Baseline | N3-Phenyl analog (unsubstituted): LogP ~0.86; N3-(4-Fluorophenyl) analog: LogP ~1.04 |
| Quantified Difference | +0.93 (vs. unsubstituted); +0.75 (vs. 4-F analog) |
| Conditions | In silico prediction (XLogP3 or similar algorithm), as reported on vendor and database sites . |
Why This Matters
This quantifiable increase in lipophilicity allows scientists to predict enhanced compound partitioning into organic phases or biological membranes, guiding the selection of 16691-46-6 for applications requiring this specific property.
- [1] hzbp.cn. (n.d.). N~3~-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine: Predicted LogP Value. View Source
- [2] PubChem. (n.d.). XLogP3 values for N3-phenyl-1H-1,2,4-triazole-3,5-diamine (CID 78170) and N3-(4-fluorophenyl)-1H-1,2,4-triazole-3,5-diamine (CID 2957120). View Source
